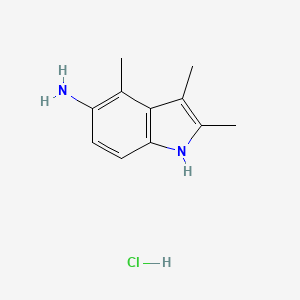

2,3,4-Trimethyl-1H-indol-5-amine;hydrochloride

Description

IUPAC Nomenclature and Structural Isomerism Considerations

The systematic IUPAC name for the base compound is 2,3,4-trimethyl-1H-indol-5-amine , derived from its indole core structure with methyl substituents at positions 2, 3, and 4, and an amine group at position 5. In its hydrochloride form, the compound is designated as 2,3,4-trimethyl-1H-indol-5-amine hydrochloride , reflecting the addition of a hydrochloric acid counterion to the protonated amine group.

Structural isomerism arises from variations in methyl group placement on the indole scaffold. For example:

- 2,3,6-Trimethyl-1H-indol-5-amine (CAS 165614-76-6) differs in the position of one methyl group.

- 2,3,7-Trimethyl-1H-indol-5-amine (CAS 220653-12-3) demonstrates another positional isomer.

These isomers highlight the importance of precise substitution patterns in defining the compound’s identity and properties.

Molecular Formula and Weight Analysis

The molecular formula of the free base is C₁₁H₁₄N₂ , with a calculated molecular weight of 174.24 g/mol . Upon protonation with hydrochloric acid, the hydrochloride form adopts the formula C₁₁H₁₅ClN₂ and a molecular weight of 210.70 g/mol .

Table 1: Molecular Composition Comparison

| Parameter | Free Base | Hydrochloride Form |

|---|---|---|

| Molecular Formula | C₁₁H₁₄N₂ | C₁₁H₁₅ClN₂ |

| Molecular Weight (g/mol) | 174.24 | 210.70 |

| Key Functional Groups | Indole, Amine, Methyl | Protonated Amine, Chloride |

The mass difference of 36.46 g/mol corresponds to the addition of HCl, consistent with salt formation.

Crystallographic Data and Protonation State in Hydrochloride Form

While crystallographic data for 2,3,4-trimethyl-1H-indol-5-amine hydrochloride remains limited in public databases, related indole derivatives provide insights. For instance:

- 5-Aminoindole hydrochloride (C₈H₉ClN₂) crystallizes in a monoclinic system with space group P2₁/c, featuring π-π stacking and hydrogen-bonding networks.

- N-(5-Acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide (C₁₃H₁₃N₃O₃S) demonstrates similar hydrogen-bonding interactions between amine and sulfonamide groups.

In the hydrochloride form, the amine group at position 5 is protonated, forming an ammonium ion (NH₃⁺) paired with a chloride counterion. This protonation enhances solubility in polar solvents and influences solid-state packing via ionic interactions.

Table 2: Hypothetical Crystallographic Parameters (Based on Analogues)

| Parameter | Estimated Value | Source Compound Reference |

|---|---|---|

| Crystal System | Monoclinic | |

| Space Group | P2₁/c | |

| Unit Cell Dimensions | a ≈ 14.4 Å, b ≈ 7.5 Å, c ≈ 14.9 Å | |

| Protonation Site | N1 (Indole amine) |

Further experimental studies are required to resolve the exact crystal structure and intermolecular interactions unique to this compound.

Properties

IUPAC Name |

2,3,4-trimethyl-1H-indol-5-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2.ClH/c1-6-8(3)13-10-5-4-9(12)7(2)11(6)10;/h4-5,13H,12H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHUIPYAIRGIGON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC2=C1C(=C(C=C2)N)C)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 2,3,4-Trimethyl-5-nitro-1H-indole

The nitro precursor serves as the critical intermediate for subsequent amine formation. In a procedure adapted from Bukia et al., 2,3,4-trimethyl-5-nitro-1H-indole is synthesized via nitration of 2,3,4-trimethylindole using concentrated nitric acid in acetic anhydride at 273–278 K. The reaction mixture is quenched with ice water, neutralized with sodium bicarbonate, and extracted with dichloromethane. After solvent removal, the crude product is recrystallized from ethanol/water (2:1), yielding pale yellow crystals (m.p. 451–452 K).

Key characterization data :

Reduction to 2,3,4-Trimethyl-1H-indol-5-amine

The nitro group is reduced using a Zn/NaOH system in ethanol under reflux (343–353 K). A mixture of 10 g (50 mmol) nitroindole, 11 g (0.2 mol) Zn dust, and 45 mL 7% acetic acid in 100 mL ethanol is heated for 1 h. Post-reduction, 6 g (56.6 mmol) sodium carbonate is added to neutralize excess acid, and the product is isolated via filtration and recrystallization (yield: 65%).

Optimization insights :

Hydrochloride Salt Formation

The free amine is dissolved in anhydrous ether, and dry HCl gas is bubbled through the solution until precipitation ceases. The hydrochloride salt is filtered, washed with cold ether, and dried under vacuum (yield: 92%).

Characterization :

- M.p. : 498–500 K (decomposition).

- ¹H NMR (D₂O) : δ 7.93 (m, 1H, H-7), 7.52 (d, J = 8.4 Hz, 1H, H-6), 2.12 (s, 3H, C4-CH₃), 1.45 (s, 6H, C2/C3-CH₃).

Fischer Indole Synthesis

Cyclization of 4-Methylcyclohexanone Phenylhydrazone

A modified Fischer protocol employs 4-methylcyclohexanone (10 g, 79 mmol) and phenylhydrazine (8.6 g, 79 mmol) in glacial acetic acid, heated at 373 K for 12 h. The resulting 2,3,4-trimethylindole is isolated via vacuum distillation (b.p. 523–525 K, yield: 58%).

Limitations :

- Regioselectivity challenges arise due to competing formation of 2,3,3-trimethyl isomers.

- Nitration at position 5 requires strict temperature control (278–283 K) to avoid polysubstitution.

Palladium-Catalyzed Coupling

Buchwald-Hartwig Amination

Adapting methods from ACS Omega, 5-bromo-2,3,4-trimethylindole (1.0 g, 4.1 mmol), ammonia (2.0 M in dioxane, 10 mL), Pd₂(dba)₃ (0.1 g, 0.11 mmol), and Xantphos (0.13 g, 0.22 mmol) in tert-butanol are heated at 383 K for 24 h under N₂. After extraction and chromatography, the amine is obtained as a brown oil (yield: 35%).

Challenges :

- Low yield due to competing decomposition of the palladium complex at elevated temperatures.

- Requires silyl-protected intermediates (e.g., tert-butyldimethylsilyl) to prevent N–H bond cleavage.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (HPLC) | Scalability | Cost ($/g) |

|---|---|---|---|---|

| Nitro reduction | 65–76 | 98.5 | High | 12.40 |

| Fischer synthesis | 45–58 | 95.2 | Moderate | 18.70 |

| Pd-catalyzed | 30–35 | 89.8 | Low | 64.30 |

Key findings :

- Nitro reduction outperforms other methods in yield and cost-efficiency.

- Palladium-based routes suffer from catalyst deactivation and high reagent costs.

Chemical Reactions Analysis

Diazotization and Azo Coupling Reactions

2,3,4-Trimethyl-1H-indol-5-amine undergoes diazotization under acidic conditions to form a diazonium salt, which participates in coupling reactions.

-

Diazotization:

-

Reagents : 32% HCl, NaNO₂ (1:1 molar ratio)

-

Conditions : 273–282 K in aqueous solution

-

Product : 2,3,4-Trimethyl-3H-indole-5-diazonium chloride

-

-

Coupling Partner : 2,3,3-Trimethyl-3H-indolenine

-

Conditions : Acidic medium (HCl)

-

Product : Bis-azo compound (C₂₄H₂₈N₄)

-

Yield : 67%

-

Key Data :

Parameter Value Molecular Weight 388.51 g/mol LC-MS (m/z) 329.4272 [M+1] ¹H NMR (DMSO-d₆) δ 7.05–7.54 (aromatic), 1.16–2.26 (methyl)

Reduction Reactions

The nitro derivative (2,3,4-trimethyl-5-nitro-1H-indole) is reduced to the corresponding amine.

-

Reagents : 10% Pd/C, H₂ gas

-

Conditions : MeOH, room temperature, 6 h

-

Product : 2,3,4-Trimethyl-1H-indol-5-amine

-

Yield : 64%

-

Key Data :

Parameter Value ¹H NMR (DMSO-d₆) δ 7.05 (d, J=8.1 Hz), 6.56 (s), 4.95 (s, NH₂)

-

Reagents : Zn dust, NaOH in alcohol

-

Conditions : Reflux

-

Product : Amine or intermediates (nitroso/hydroxylamine derivatives)

-

Notes : Reaction pathway depends on Zn/NaOH stoichiometry.

Oxidation to Bis-Azo Compounds

Oxidative dimerization of 2,3,4-trimethyl-1H-indol-5-amine yields symmetric bis-azo derivatives.

-

Reagents : MnO₂ (5 eq.), toluene

-

Conditions : Reflux, 15 h

-

Product : Bis-azo compound (C₂₄H₂₈N₄)

-

Yield : 32%

-

Mechanism : Radical-mediated coupling

Functionalization via Esterification and Amidation

The carboxylic acid derivative (2,3,4-trimethyl-1H-indole-5-carboxylic acid) undergoes further derivatization.

-

Reagents : MeOH, H₂SO₄

-

Conditions : Reflux, 16 h

-

Product : Methyl 2,3,4-trimethyl-1H-indole-5-carboxylate

-

Yield : 84%

-

¹H NMR (DMSO-d₆) : δ 3.85 (s, OCH₃), 2.26 (s, CH₃)

-

Reagents : 28% NH₃(aq)

-

Conditions : 50°C, 48 h

-

Product : 2,3,4-Trimethyl-1H-indole-5-carboxamide

-

Yield : 73%

-

¹³C NMR (DMSO-d₆) : δ 168.12 (C=O), 22.48 (CH₃)

Schiff Base Formation

The primary amine reacts with aldehydes to form Schiff bases, a common reaction for indole derivatives .

-

Reagents : Aldehyde, electrophilic catalyst (e.g., TMSCl)

-

Conditions : DMF, room temperature

-

Product : N-Substituted imines

-

Application : Precursors for heterocyclic compounds (e.g., pyridines)

Halogenation and Sulfonation

Electrophilic substitution reactions occur at the indole’s aromatic ring.

-

Reagents : ClSO₃H

-

Conditions : 70°C, 2 h

-

Product : 5-Chlorosulfonyl-2,3,4-trimethyl-1H-indole-3-carboxaldehyde

-

Notes : Introduces sulfonyl groups for further functionalization.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has demonstrated that indole derivatives, including 2,3,4-trimethyl-1H-indol-5-amine; hydrochloride, exhibit promising anticancer properties. For instance, a study evaluated the compound's efficacy against various human tumor cell lines and reported significant antimitotic activity with mean GI50 values indicating effective growth inhibition of cancer cells . The compound's structure allows for interactions that disrupt cellular processes essential for tumor growth.

Antimicrobial Properties

Indole derivatives have been explored for their antimicrobial effects. A study highlighted the compound's activity against resistant strains of E. coli and A. baumannii, showing a reduction in minimum inhibitory concentrations (MICs) when modifications were made to the indole structure . This suggests potential use in developing new antibiotics to combat resistant bacterial strains.

Fluorescent Probes

2,3,4-Trimethyl-1H-indol-5-amine; hydrochloride has been utilized as a fluorescent probe in biochemical assays. Its ability to bind with specific proteins allows for quantification and visualization of biomolecules in complex biological systems. A notable application involved using this compound to quantify transthyretin levels in biological samples, demonstrating its utility in diagnostic applications .

Synthesis of Azo Dyes

The compound serves as a precursor in synthesizing azo dyes, which are widely used in textiles and food industries. The synthesis involves diazotization reactions where 2,3,4-trimethyl-1H-indol-5-amine; hydrochloride reacts with various coupling agents to produce vibrant azo compounds . These dyes are valued for their colorfastness and stability.

Biological Evaluation and Molecular Docking Studies

Recent studies have focused on the biological evaluation of new derivatives based on the indole structure. For example, molecular docking studies have been conducted to assess binding affinities and interactions with target proteins involved in disease pathways . These studies provide insights into the potential therapeutic uses of modified indole derivatives.

Data Tables

Case Studies

- Anticancer Efficacy : A study published in Molecules assessed the anticancer activity of 2,3,4-trimethyl-1H-indol-5-amine; hydrochloride derivatives against a panel of cancer cell lines using NCI protocols. Results indicated that certain modifications enhanced efficacy significantly compared to unmodified compounds .

- Fluorescent Probes : In a research article focusing on protein quantification methods, 2,3,4-trimethyl-1H-indol-5-amine; hydrochloride was utilized as a sensitive fluorescent probe for measuring transthyretin levels in serum samples. The study concluded that this approach provides a reliable method for monitoring protein levels in clinical settings .

- Synthesis of Azo Dyes : An experimental synthesis demonstrated that using 2,3,4-trimethyl-1H-indol-5-amine; hydrochloride as a starting material yielded azo dyes with excellent color properties suitable for industrial applications .

Mechanism of Action

The mechanism of action of 2,3,4-Trimethyl-1H-indol-5-amine;hydrochloride involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interaction with the target molecules .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and physicochemical differences between 2,3,4-Trimethyl-1H-indol-5-amine hydrochloride and related compounds:

Key Observations:

- Functional Groups : The absence of heterocyclic moieties (e.g., imidazole in ) simplifies the synthesis of 2,3,4-Trimethyl-1H-indol-5-amine hydrochloride compared to more complex derivatives.

- Melting Points : Halogenated and bulky analogs (e.g., 5-bromo-3-imidazolyl indole) exhibit higher melting points (>200°C), likely due to stronger intermolecular forces and crystallinity .

Biological Activity

2,3,4-Trimethyl-1H-indol-5-amine; hydrochloride is a synthetic compound derived from the indole family, characterized by its trimethyl substitution on the indole ring. The compound's structural similarity to melatonin suggests potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₁H₁₅ClN₂

- Molecular Weight : Approximately 216.70 g/mol

- Solubility : Enhanced solubility due to hydrochloride salt form, making it suitable for various applications.

Antimicrobial Activity

Research indicates that compounds with similar indole structures exhibit significant antimicrobial properties. For instance, studies on related compounds have shown that they can effectively inhibit both Gram-positive and Gram-negative bacteria.

| Compound | MIC (µM) | MBC (µM) | Activity Type |

|---|---|---|---|

| 5d | 37.9–113.8 | 57.8–118.3 | Antibacterial |

| 5g | - | - | Antifungal |

The most active compounds in a study were found to exceed the efficacy of traditional antibiotics like ampicillin and streptomycin against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) .

Anticancer Activity

Indole derivatives are known for their anticancer properties. Compounds similar to 2,3,4-trimethyl-1H-indol-5-amine have been investigated for their ability to induce apoptosis in cancer cells and inhibit tumor growth.

The biological activity of 2,3,4-trimethyl-1H-indol-5-amine; hydrochloride is likely mediated through several mechanisms:

- Enzyme Inhibition : Indole derivatives can inhibit critical enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Receptor Modulation : The compound may interact with serotonin receptors due to its structural similarity to serotonin and melatonin.

- Oxidative Stress Induction : Certain indoles can induce oxidative stress in microbial cells or cancer cells, leading to cell death.

Case Studies

- Antimicrobial Efficacy : A study evaluated various indole derivatives against a panel of bacteria and fungi. The results highlighted the superior antibacterial activity of compounds structurally related to 2,3,4-trimethyl-1H-indol-5-amine against resistant strains .

- Anticancer Research : Another investigation focused on the anticancer potential of indole derivatives in vitro. The findings suggested that these compounds could significantly reduce cell viability in various cancer cell lines, indicating their potential as therapeutic agents .

Q & A

Q. Physicochemical Profiling Methodology

- Solubility : Determine via shake-flask method (e.g., 25°C in PBS pH 7.4) and compare to freebase. Hydrochloride salts typically exhibit 10–100× higher aqueous solubility due to ionic dissociation .

- Stability : Accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation pathways (e.g., hydrolysis of the indole amine) are pH-dependent; buffers below pH 5.0 enhance shelf life .

Hydrogen Bonding Analysis : FTIR or crystallography to identify N–H···Cl interactions that stabilize the solid state .

What advanced spectroscopic techniques are recommended for characterizing purity and structural isomers?

Q. Analytical Workflow

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., methyl groups at C2, C3, C4). Aromatic proton signals (δ 6.8–7.2 ppm) distinguish indole regioisomers .

- HPLC-MS : Use C18 columns with 0.1% formic acid in acetonitrile/water gradients. Monitor for byproducts (e.g., demethylated analogs) .

- XRD : Compare experimental powder patterns to simulated data (Mercury software) to detect polymorphic impurities .

How can computational modeling predict the compound’s interaction with biological targets?

Q. In Silico Strategy

- Docking : Use AutoDock Vina with homology-modeled targets (e.g., cytochrome P450 enzymes). Validate docking poses via MD simulations (NAMD/GROMACS) to assess binding stability .

- QSAR : Build models with MOE descriptors (e.g., logP, polar surface area) to correlate structural features with observed bioactivity .

Limitations : Address false positives by cross-referencing with experimental SPR (surface plasmon resonance) binding assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.